molecular formula C14H16O3 B8395900 2-Carbomethoxy-3-phenylcyclohexanone

2-Carbomethoxy-3-phenylcyclohexanone

Cat. No.: B8395900
M. Wt: 232.27 g/mol
InChI Key: FVRLGZDFCMPURR-UHFFFAOYSA-N
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Description

2-Carbomethoxy-3-phenylcyclohexanone is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a carboxylic acid ester, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbomethoxy-3-phenylcyclohexanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with cyclohexanone in the presence of a strong acid catalyst, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Carbomethoxy-3-phenylcyclohexanone can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-oxo-6-phenylcyclohexane-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-phenylcyclohexane-1-carboxylic acid methyl ester.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Carbomethoxy-3-phenylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Carbomethoxy-3-phenylcyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-6-phenylcyclohexane-1-carboxylic acid: Similar structure but lacks the ester group.

    6-Phenylcyclohexane-1-carboxylic acid methyl ester: Similar structure but lacks the ketone group.

    2-Oxo-6-phenylcyclohexane-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C14H16O3/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3

InChI Key

FVRLGZDFCMPURR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6.0 g (0.03 mol) of cuprous iodide in 100 ml of THF was added 25 ml of dimethyl sulfide, and the resulting yellow solution was cooled to -78° C. and treated dropwise with a solution of 23 ml (0.06 mol) of a 3.0M solution of phenyl magnesium bromide in diethyl ether. The resulting pale yellow-orange solution was stirred at -78° C. under nitrogen for one hour and then treated with 3.02 g (0.03 mol) of 2-cyclohexenone in 10 ml of THF. The resulting mixture was allowed to warm to 0° C. over a two hour period, recooled to -78 ° C., treated with 15 ml of hexamethylphosphoramide, stirred for thirty minutes, treated with 8.0 g (0.09 mol) of methyl cyanoformate and allowed to warm to ambient temperature overnight. The reaction mixture was poured into 100 ml of 2N hydrochloric acid, and the organic phase was separated and the aqueous phase back extracted with MDC. The combined organic extracts were taken to dryness in vacuo, and the residue triturated with saturated ammonium chloride, then with water, then with brine and taken to dryness once again to give 3.2 g of methyl 2-phenylcyclohexan-6-one carboxylate as an oil.
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.02 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
8 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven

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